molecular formula C8H11NO3S B13665304 Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate

Cat. No.: B13665304
M. Wt: 201.25 g/mol
InChI Key: XXIUNDAHOCNYPP-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(4-thiazolyl)propanoate is a β-hydroxy ester derivative featuring a thiazole ring at the 4-position of its propanoate backbone. The compound combines ester functionality with a hydroxyl group and a heterocyclic thiazole moiety, which may confer unique physicochemical and biological properties. Thiazole-containing compounds are widely studied for their roles in pharmaceuticals, agrochemicals, and flavor chemistry due to their structural diversity and reactivity .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C8H11NO3S/c1-2-12-8(11)3-7(10)6-4-13-5-9-6/h4-5,7,10H,2-3H2,1H3

InChI Key

XXIUNDAHOCNYPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole rings.

    Industrial Applications: It is used in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound can be compared to several esters and thiazole derivatives:

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties Source/Reference
Ethyl 3-hydroxy-3-(4-thiazolyl)propanoate Ester, hydroxyl, 4-thiazolyl ~227.26 (estimated) Potential pharmaceutical or flavor agent
Ethyl 3-(methylthio)propanoate Ester, methylthio 148.23 Fruity aroma in pineapple pulp and core
Ethyl 2-methylpropanoate Branched-chain ester 116.16 Strawberry aroma; synthetic flavorant
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate Ester, keto, amino, methylthio-thiazole 287.37 Pharmacological intermediates
Ethyl 3-oxo-3-(2-thienyl)propanoate Ester, keto, thiophene 214.26 Substrate for enzymatic reduction

Key Observations :

  • Thiazole vs. Thiophene: The 4-thiazolyl group in the target compound differs from thiophene (a sulfur-containing aromatic ring) in ethyl 3-oxo-3-(2-thienyl)propanoate.
  • Hydroxy vs. Keto Groups: The hydroxyl group in the target compound may increase polarity and hydrogen-bonding capacity compared to keto-containing analogs like ethyl 3-oxo-3-(2-thienyl)propanoate, affecting solubility and metabolic stability .
  • Branched vs. Linear Esters: Branched esters (e.g., ethyl 2-methylpropanoate) exhibit lower boiling points and stronger fruity aromas than linear esters, suggesting that the thiazolyl substituent in the target compound may reduce volatility .
Flavor and Aroma Contributions

Ethyl esters are critical flavor components in foods. For example:

  • Ethyl 3-(methylthio)propanoate contributes to pineapple aroma (484.95 µg·kg⁻¹ in pulp) .
  • Ethyl 2-methylpropanoate is a key strawberry flavorant but was absent in fresh strawberries until induced by CO₂ storage .

In contrast, the thiazole ring in this compound may impart bitter or earthy notes, as thiazoles are associated with savory flavors (e.g., meaty aromas in cooked foods). This divergence highlights how sulfur-containing groups dictate flavor profiles .

Stability and Reactivity
  • Hydroxyl Group : The β-hydroxy ester structure may render the compound prone to dehydration under acidic conditions, forming an α,β-unsaturated ester.
  • Thiazole Reactivity : The 4-thiazolyl group can participate in electrophilic substitution reactions, enabling further functionalization for drug development .

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